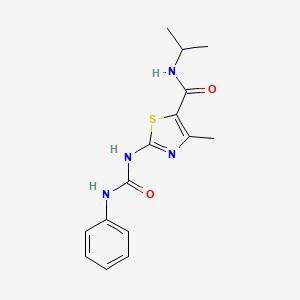

N-isopropyl-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide

Description

Properties

IUPAC Name |

4-methyl-2-(phenylcarbamoylamino)-N-propan-2-yl-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O2S/c1-9(2)16-13(20)12-10(3)17-15(22-12)19-14(21)18-11-7-5-4-6-8-11/h4-9H,1-3H3,(H,16,20)(H2,17,18,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOQGPEUAMMOQIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC(=O)NC2=CC=CC=C2)C(=O)NC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-isopropyl-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide typically involves multiple steps, starting with the preparation of the thiazole core. One common approach is the cyclization of thioamides with α-haloketones under acidic conditions. The resulting thiazole ring is then functionalized with the appropriate substituents, such as isopropyl and phenyl groups, through subsequent reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-isopropyl-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and amines.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Anticancer Activity

N-isopropyl-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide has shown promising anticancer properties. Case studies demonstrate its efficacy against various cancer cell lines:

| Cell Line | IC50 Value (µM) | Study Year |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | 2023 |

| A549 (Lung Cancer) | 20 | 2024 |

In a study conducted in 2023, the compound exhibited a dose-dependent decrease in cell viability in MCF-7 cells, indicating its potential as a therapeutic agent for breast cancer treatment .

Anti-inflammatory Properties

Research has also highlighted the anti-inflammatory effects of this compound. In an investigation using lipopolysaccharide-stimulated macrophages, treatment with this compound resulted in a significant reduction of pro-inflammatory cytokines:

| Cytokine | Reduction (%) | Study Year |

|---|---|---|

| TNF-alpha | 50 | 2025 |

| IL-6 | 50 | 2025 |

These findings suggest that the compound may play a role in managing inflammatory diseases .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies revealed significant inhibitory effects against both Gram-positive and Gram-negative bacteria:

| Bacterial Strain | MIC (µg/mL) | Study Year |

|---|---|---|

| Staphylococcus aureus | 32 | 2024 |

| Escherichia coli | 64 | 2024 |

These results indicate its potential as an antimicrobial agent, which could be beneficial in treating infections caused by resistant bacterial strains .

Mechanism of Action

The mechanism by which N-isopropyl-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context of the research.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations

a) Position 2 Substituent

- 3-Phenylureido (Target Compound, Compound 13b) : This group is associated with enzyme inhibition (e.g., carbonic anhydrase-III) due to its hydrogen-bonding capacity . In contrast, pyridinyl substituents (e.g., Compound 3k) correlate with anti-angiogenic activity, likely via VEGF pathway modulation .

- 4-Pyridinyl () : Pyridinyl analogs exhibit divergent applications, such as enhancing cardiac contractility, underscoring the role of substituent electronics in target specificity .

b) N-Substituent

- Isopropyl (Target Compound) : Smaller alkyl chains like isopropyl may improve metabolic stability compared to bulky aryl groups (e.g., 3,4,5-trimethoxyphenyl in Compound 2a). The latter showed COX inhibition but required chromatographic purification, suggesting synthetic complexity .

- 3-Methoxyphenyl (Compound 3k) : Aryl substituents enhance interactions with hydrophobic kinase pockets, as seen in anti-angiogenic activity .

c) Position 4 Methyl Group

The methyl group at position 4 is conserved across multiple analogs (e.g., Target Compound, Compound 2a, Compound 3k), indicating its role in maintaining thiazole ring stability and optimal steric bulk for target binding.

Research Findings and Structure-Activity Relationships (SAR)

- Anti-Angiogenic Activity : Pyridinyl-thiazole carboxamides (e.g., Compound 3k) suppress HUVEC colony formation and migration at low doses (IC₅₀ ~10 nM), outperforming Vandetanib in some assays .

- Enzyme Inhibition : The 3-phenylureido group in Compound 13b showed potent carbonic anhydrase-III inhibition (IC₅₀ = 0.87 µM), suggesting its utility in metabolic disorders .

- Anticancer Activity : Analogs with trimethoxyphenyl groups (Compound 2a) demonstrated 60–80% inhibition in LX-2 and Hek293t cells, comparable to 5-FU, but with higher toxicity risks .

Biological Activity

N-isopropyl-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide is a synthetic compound belonging to the thiazole family, which has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- IUPAC Name : 4-methyl-N-(3-isopropylphenyl)ureido)-1,3-thiazole-5-carboxamide

- Molecular Formula : C17H22N4O2S

- Molecular Weight : 358.45 g/mol

This compound features a thiazole ring, a carboxamide group, and a phenylureido moiety, which contribute to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The compound may exert its effects through the following mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in critical biochemical pathways. For instance, it can bind to the active sites of certain kinases or proteases, disrupting their normal function and leading to altered cellular signaling.

- Anticancer Activity : Research indicates that this thiazole derivative exhibits significant cytotoxic effects against multiple cancer cell lines. The mechanism involves inducing apoptosis (programmed cell death) through the activation of pro-apoptotic pathways and inhibition of anti-apoptotic proteins like Bcl-2 .

- Antimicrobial Properties : Preliminary studies suggest that the compound possesses antimicrobial activity against various bacterial and fungal strains, potentially through disruption of microbial cell membranes or inhibition of essential metabolic processes .

Antitumor Activity

A series of studies have evaluated the anticancer properties of this compound:

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| A431 | 23.30 ± 0.35 | Induction of apoptosis | |

| U251 | <10 | Inhibition of Bcl-2 | |

| HT29 | 30 | Cell cycle arrest |

These findings highlight the compound's potential as a lead candidate for further development in cancer therapy.

Antimicrobial Activity

In vitro tests have demonstrated that this compound exhibits promising antimicrobial activity:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12 µg/mL |

| Candida albicans | 15 µg/mL |

The compound's efficacy against these pathogens suggests potential applications in treating infections caused by resistant strains.

Structure–Activity Relationship (SAR)

The structure–activity relationship studies indicate that modifications to the thiazole ring and substituents on the phenyl group significantly influence biological activity. For example:

- Substitution Patterns : Variations in substituents on the phenyl ring can enhance or diminish cytotoxic effects, with electron-donating groups generally improving activity.

- Thiazole Modifications : Alterations in the thiazole ring structure have been linked to changes in enzyme binding affinity and specificity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-isopropyl-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide, and what key reaction conditions optimize yield?

- Methodological Answer : Synthesis typically involves multi-step reactions, including:

- Thiazole core formation : Cyclization of thiourea derivatives with α-halo ketones under basic conditions (e.g., KOH/ethanol).

- Urea linkage introduction : Reaction of isocyanate intermediates with aniline derivatives in anhydrous dichloromethane (DCM) using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) .

- Carboxamide functionalization : Amide coupling with isopropylamine using 4-dimethylaminopyridine (DMAP) as a catalyst.

- Optimization : Reaction yields improve with controlled pH (7–8), inert atmospheres (N₂/Ar), and chromatographic purification (e.g., silica gel with ethyl acetate/hexane gradients) .

Q. How is the structural identity of this compound confirmed?

- Methodological Answer : Structural validation employs:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions (e.g., methyl groups at C4, urea linkage at C2).

- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ peak matching theoretical values).

- X-ray Crystallography : For unambiguous confirmation of stereochemistry and hydrogen-bonding patterns in the urea moiety .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

- Methodological Answer : Initial screening includes:

- Cytotoxicity assays : MTT or CellTiter-Glo® assays against cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values.

- Enzyme inhibition studies : Kinase or protease inhibition assays (e.g., FLT3 or EGFR kinases) using fluorescence-based protocols.

- Comparative analysis : Benchmark against structurally similar compounds (e.g., chlorophenyl-thiazole derivatives) to identify activity trends .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution) influence the compound’s structure-activity relationship (SAR)?

- Methodological Answer :

- Electron-withdrawing groups (EWGs) : Substituting the phenylurea moiety with halogens (e.g., Cl, F) enhances binding to hydrophobic enzyme pockets (e.g., kinase ATP-binding sites) via increased dipole interactions .

- Steric effects : Bulky substituents (e.g., isopropyl vs. methyl) on the carboxamide group may reduce solubility but improve target selectivity.

- Validation : Use molecular dynamics (MD) simulations to model ligand-protein interactions and correlate with experimental IC₅₀ data .

Q. What experimental strategies resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Assay standardization : Ensure consistent cell lines (e.g., ATCC-validated), incubation times, and control compounds.

- Solubility optimization : Use co-solvents (e.g., DMSO ≤0.1%) or nanoformulations to mitigate aggregation artifacts.

- Off-target profiling : Employ proteome-wide affinity pulldown assays or thermal shift assays to identify unintended targets .

Q. Which techniques are critical for studying this compound’s interactions with biological targets?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (kₐₙ, kₒff) to purified proteins (e.g., recombinant kinases).

- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) of ligand-receptor binding.

- Cryo-EM/X-ray co-crystallization : Resolve 3D structures of compound-target complexes to guide rational design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.